
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promise in scientific research as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Directed Lithiation : N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea undergoes directed lithiation, leading to high yields of substituted products. This process involves the production of dilithium reagents which react with various electrophiles (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis of Flexible Urea Derivatives : Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas exhibit antiacetylcholinesterase activity. This series aims to optimize the spacer length and test compounds with greater conformational flexibility (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Synthesis of Novel Pyridine and Naphthyridine Derivatives : Compounds like 2-[1-(Furan- or thiophen-2-yl)ethylidene)malononitriles undergo reactions to form pyrazolo and pyrimido derivatives, demonstrating the versatility in synthesizing heterocyclic compounds (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Stereoselective Synthesis of PI3 Kinase Inhibitor Metabolite : The stereoselective synthesis of a metabolite of the potent PI3 kinase inhibitor PKI-179 involves complex stereochemical determinations, highlighting the intricate nature of synthesizing bioactive molecules (Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010).
Novel Urea-Based Compounds Synthesis : The first synthesis of a novel class of compounds, 5,5′-carbonyl-bis(5,6-dihydro-4H-thieno- and furo-[2,3-c]pyrrol-4-one, from methyl 2-(2-methoxy-2-oxoethyl) thiophene- and furan-3-carboxylate, indicates a new pathway in organic synthesis (Koza & Balcı, 2011).
Lossen Rearrangement in Urea Synthesis : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is demonstrated for urea synthesis, showcasing an innovative approach in organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).
Antitumor Activity Analysis : The synthesis and crystal structure of 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea are characterized, including its antitumor activity, demonstrating the potential medical applications of urea derivatives (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).
Synthesis of NLO Organic Crystals : The synthesis and characterization of non-linear optical material t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)-1-nitrosopiperidin-4-one highlight the use of urea derivatives in material science (Mohanraj, Sakthivel, Ponnuswamy, Muthuraja, & Dhandapani, 2019).
Propiedades
IUPAC Name |
1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-25-19-9-5-4-8-17(19)22-20(24)21-14-18(16-10-13-26-15-16)23-11-6-2-3-7-12-23/h4-5,8-10,13,15,18H,2-3,6-7,11-12,14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSMELITQJHGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

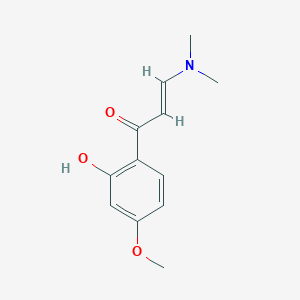
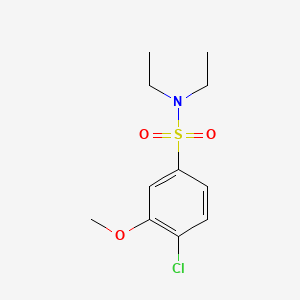
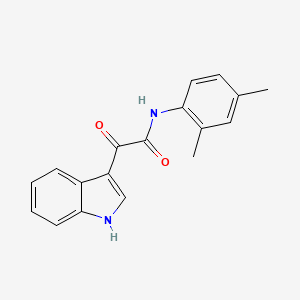
![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2863859.png)
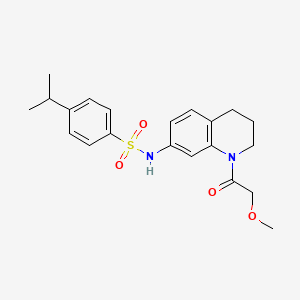
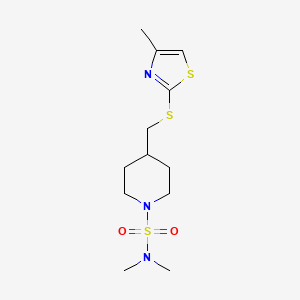

![N-(2,4-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2863867.png)
![1-(2-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2863868.png)
![2-Chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)acetamide](/img/structure/B2863870.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2863871.png)
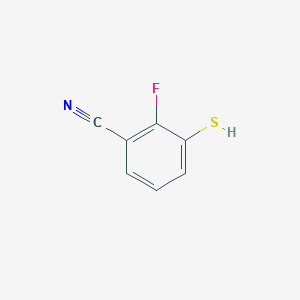
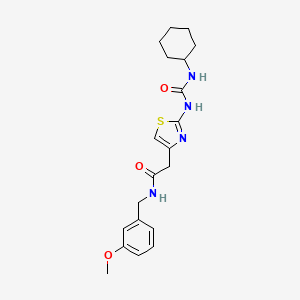
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2863874.png)